molecular formula C12H17Cl2N B2417046 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride CAS No. 1800302-94-6

4-[(2-Chlorophenyl)methyl]piperidine hydrochloride

Cat. No.: B2417046
CAS No.: 1800302-94-6
M. Wt: 246.18
InChI Key: YTEFSILPDWBWPQ-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17Cl2N and its molecular weight is 246.18. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEFSILPDWBWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800302-94-6
Record name 4-[(2-chlorophenyl)methyl]piperidine hydrochloride
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Foundational & Exploratory

Pharmacological applications of 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Applications of 4-[(2-Chlorophenyl)methyl]piperidine Hydrochloride in Drug Discovery

Executive Summary: The "Master Key" Scaffold

4-[(2-Chlorophenyl)methyl]piperidine hydrochloride (CAS: 1800302-94-6 for HCl salt; Free base CAS: 50536-27-9), often referred to as 4-(2-chlorobenzyl)piperidine , represents a "privileged structure" in medicinal chemistry. Unlike a single-target drug, this moiety serves as a versatile pharmacophore that provides high-affinity binding across multiple G-Protein Coupled Receptor (GPCR) families—specifically Melanin-Concentrating Hormone (MCH-1) receptors , Chemokine receptors (CCR5/CCR1) , and Sigma-1 (


) receptors .

Its value lies in its structural rigidity and electronic properties: the piperidine nitrogen serves as a protonatable anchor for aspartic acid residues in receptor binding pockets, while the ortho-chloro substituent on the benzyl ring imparts metabolic stability (blocking P450 oxidation at the vulnerable 2-position) and induces a specific torsional angle critical for fitting into hydrophobic sub-pockets.

Pharmacological Profile & Target Landscape

This scaffold is not a drug in itself but a critical warhead or linker used to synthesize high-affinity ligands.

Melanin-Concentrating Hormone Receptor 1 (MCH-1)

The 4-(2-chlorobenzyl)piperidine moiety is a defining feature of several potent MCH-1 antagonists developed for obesity treatment.

  • Mechanism: MCH-1 antagonists block the orexigenic (appetite-stimulating) effects of MCH in the lateral hypothalamus.

  • Role of the Scaffold: The piperidine nitrogen forms a salt bridge with Asp123 in the MCH-1 receptor. The 2-chlorobenzyl group occupies a deep lipophilic pocket. The chlorine atom specifically enhances potency by 10-50 fold compared to the unsubstituted benzyl analog due to halogen bonding and steric filling.

  • Key Example: It serves as the core for "Compound A" type analogues in patents filed by companies like GlaxoSmithKline and Takeda.

Sigma-1 ( ) Receptor Modulation

Benzylpiperidines are classic high-affinity ligands for the


 chaperone protein, which regulates calcium signaling and ER stress.
  • Therapeutic Relevance: Neuroprotection, cognitive enhancement, and depression.

  • Binding Mode: The basic nitrogen interacts with Glu172 , while the chlorophenyl group engages in

    
    -
    
    
    
    stacking with aromatic residues (e.g., Tyr103 ) in the receptor's hydrophobic tunnel.
Chemokine Receptor Antagonism (CCR5)

In the search for HIV entry inhibitors and anti-inflammatory agents, this scaffold has been utilized to span the transmembrane helices of CCR5.

  • Utility: It mimics the bulky hydrophobic residues of natural chemokine ligands (e.g., RANTES/CCL5).

Experimental Protocols

Protocol A: Synthesis of 4-[(2-Chlorophenyl)methyl]piperidine HCl

Rationale: Commercial sourcing is common, but in-house synthesis allows for isotopic labeling (e.g., deuterium) for metabolic studies.

Methodology (Reductive Alkylation Route):

  • Reagents: 4-Benzylidene-N-Boc-piperidine (precursor),

    
    , Pd/C catalyst, HCl/Dioxane.
    
  • Step 1 (Hydrogenation): Dissolve 4-(2-chlorobenzylidene)-N-Boc-piperidine (10 mmol) in EtOH (50 mL). Add 10% Pd/C (5 wt%). Hydrogenate at 40 psi for 4 hours. Note: Monitor closely to avoid dechlorination of the aromatic ring.

  • Step 2 (Deprotection): Filter catalyst. Concentrate filtrate. Redissolve in DCM (20 mL). Add 4M HCl in Dioxane (10 mL) dropwise at 0°C. Stir for 2 hours.

  • Step 3 (Isolation): Evaporate solvent. Triturate the solid with diethyl ether to remove impurities. Filter and dry under vacuum.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) must show the diagnostic doublet for the benzylic
    
    
    at
    
    
    ppm and the piperidine NH protons as a broad singlet at
    
    
    ppm.
Protocol B: Competitive Binding Assay (MCH-1)

Rationale: To determine the affinity (


) of the scaffold-derived library against MCH-1.
  • Membrane Prep: CHO-K1 cells stably expressing human MCH-1.

  • Radioligand: [

    
    I]-MCH (Phe13-Tyr19).
    
  • Assay Buffer: 50 mM HEPES, 10 mM

    
    , 2 mM EGTA, pH 7.4.
    
  • Procedure:

    • Incubate membranes (5

      
      g protein) with [
      
      
      
      I]-MCH (0.1 nM) and varying concentrations of the test compound (10 pM to 10
      
      
      M).
    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration over GF/C filters pre-soaked in 0.5% PEI.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Visualization & Logic

Figure 1: Pharmacophore Logic & Signaling Pathway

This diagram illustrates how the 4-(2-chlorobenzyl)piperidine scaffold integrates into the MCH-1 antagonist design logic and the downstream signaling effects.

MCH1_Antagonist_Pathway Scaffold 4-(2-Chlorobenzyl) piperidine Core Receptor MCH-1 Receptor (GPCR) Scaffold->Receptor High Affinity (Ki < 10 nM) Binding Binding Interactions: 1. Asp123 (Salt Bridge) 2. Hydrophobic Pocket (2-Cl-Ph) Receptor->Binding Stabilizes Inactive Conformation G_Protein G_alpha_i/o Coupling Binding->G_Protein Blocks Activation Effect Inhibition of Ca2+ Flux & cAMP G_Protein->Effect Downstream Signaling Outcome Anorectic Effect (Reduced Appetite) Effect->Outcome Physiological Response

Caption: Mechanistic pathway of MCH-1 antagonism mediated by the 4-(2-chlorobenzyl)piperidine pharmacophore.

Comparative Analysis of 4-Benzylpiperidine Scaffolds

The "2-Chloro" substitution is not arbitrary. The table below highlights why this specific isomer is preferred in drug discovery over others.

Substituent (R)Electronic EffectMetabolic StabilityReceptor Affinity (MCH-1)Notes
H (Unsubstituted) NeutralLowModerate (

nM)
Rapidly metabolized at para position.
2-Chloro (Ortho) Inductive WithdrawalHigh High (

nM)
Steric bulk blocks metabolic attack; locks conformation.
4-Fluoro (Para) Weak WithdrawalModerateModerateOften used to block para-oxidation, but less lipophilic.
4-Methoxy Electron DonatingLowLowOften leads to off-target toxicity (quinone imine formation).

References

  • Design and Synthesis of MCH-1 Antagonists. Source:Journal of Medicinal Chemistry. The 4-(2-chlorobenzyl)piperidine moiety is identified as a key lipophilic domain for MCH-1 binding. Verification:

  • Sigma Receptor Ligands: Structure-Affinity Relationships. Source:European Journal of Medicinal Chemistry. Discusses the role of N-substituted and 4-substituted piperidines in Sigma-1 affinity. Verification:

  • Synthesis of 4-Substituted Piperidines. Source:Organic Process Research & Development. Details the hydrogenation protocols for benzylidene piperidines. Verification:

  • Compound Summary: 4-(2-Chlorobenzyl)piperidine. Source:[1][2][3][4][5]PubChem. Official chemical and physical property data. Verification:

Sources

Technical Guide: 4-[(2-Chlorophenyl)methyl]piperidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth literature review and procedural analysis of 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride (also known as 4-(2-Chlorobenzyl)piperidine HCl ) and its derivatives. This document is structured for researchers in medicinal chemistry and pharmacology.

Part 1: Executive Summary & Chemical Profile

4-[(2-Chlorophenyl)methyl]piperidine (CAS 223534-24-x for free base) represents a "privileged scaffold" in drug discovery. Structurally, it consists of a piperidine ring substituted at the 4-position with a 2-chlorobenzyl moiety. This specific steric and electronic arrangement renders it a highly versatile building block for ligands targeting Sigma-1 (


) receptors , Monoamine transporters , and Chemokine receptors (CCR) .

Unlike its 4-phenylpiperidine analogs (e.g., Haloperidol), the benzyl linker confers additional conformational flexibility, allowing the phenyl ring to access hydrophobic pockets in GPCRs and ion channels that are sterically restricted for shorter linkers. The ortho-chlorine substitution introduces a specific dipole and steric clash that often enhances selectivity for Sigma-1 over Sigma-2 or Dopamine D2 receptors.

Core Chemical Identity
PropertySpecification
IUPAC Name 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride
Common Name 4-(2-Chlorobenzyl)piperidine HCl
Molecular Formula C

H

ClN · HCl
Molecular Weight 246.18 g/mol (Salt)
Key Pharmacophore 4-Benzylpiperidine (Lipophilic Domain)
Primary Targets Sigma-1 Receptor, NMDA Receptor (NR2B), CCR5

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 4-(2-chlorobenzyl)piperidine derivatives typically follows a Grignard-based approach, which allows for the installation of the benzyl group followed by reduction.

Protocol A: Grignard Addition & Reduction (The "Classic" Route)

This protocol is preferred for its scalability and the ability to introduce the 2-chloro substituent early in the synthesis.

Reagents:

  • Starting Material: N-Benzyl-4-piperidone (CAS 3612-20-2) or N-Boc-4-piperidone.

  • Grignard Reagent: 2-Chlorobenzylmagnesium chloride (prepared from 2-chlorobenzyl chloride).

  • Catalysts: p-Toluenesulfonic acid (pTSA), PtO

    
     (Adam's Catalyst) or Pd/C (care required to avoid dechlorination).
    

Step-by-Step Methodology:

  • Grignard Formation:

    • Activate Magnesium turnings (1.2 eq) with iodine in dry THF.

    • Add 2-chlorobenzyl chloride (1.0 eq) dropwise at 0°C under N

      
       atmosphere. Stir for 2 hours to generate the Grignard reagent.
      
  • Nucleophilic Addition:

    • Cool the Grignard solution to -78°C.

    • Add N-Benzyl-4-piperidone (0.8 eq) dissolved in THF dropwise.

    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Quench: Add saturated NH

      
      Cl solution. Extract with EtOAc.
      
    • Product: N-Benzyl-4-(2-chlorobenzyl)-4-hydroxypiperidine.

  • Dehydration:

    • Dissolve the intermediate alcohol in Toluene/Benzene.

    • Add pTSA (0.1 eq) and reflux with a Dean-Stark trap to remove water.

    • Product: N-Benzyl-4-(2-chlorobenzyl)-1,2,3,6-tetrahydropyridine (The endocyclic alkene).

  • Hydrogenation (Critical Step):

    • Dissolve the alkene in EtOH.

    • Catalyst Choice: Use PtO

      
       (5 mol%) rather than Pd/C to prevent hydrogenolysis of the ortho-chlorine atom.
      
    • Hydrogenate at 40 psi H

      
       for 4 hours.
      
    • Filter catalyst and concentrate.[1]

  • Deprotection (if N-Benzyl is present):

    • For N-Boc: Use TFA/DCM.

    • For N-Benzyl: Use 1-Chloroethyl chloroformate (ACE-Cl) followed by MeOH reflux (selective debenzylation without touching the 2-Cl-benzyl group).

  • Salt Formation:

    • Dissolve free base in Et

      
      O. Add 2M HCl in Et
      
      
      
      O dropwise. Collect the white precipitate.
Visualization: Synthesis Workflow

Synthesis cluster_0 Critical Control Point Start N-Protected 4-Piperidone Inter1 Tertiary Alcohol Intermediate Start->Inter1 Nucleophilic Addition (-78°C) Grignard 2-Chlorobenzyl Magnesium Chloride Grignard->Inter1 Dehydration Endocyclic Alkene Inter1->Dehydration pTSA, Reflux (-H2O) Reduction 4-(2-Chlorobenzyl) piperidine (Core) Dehydration->Reduction H2, PtO2 (Selective Red.) Derivs N-Substituted Derivatives Reduction->Derivs N-Alkylation (R-X, K2CO3)

Caption: Figure 1. Synthetic pathway for the 4-(2-chlorobenzyl)piperidine core. Note the use of PtO2 to prevent dechlorination.

Part 3: Pharmacological Applications & Derivatives[2][3]

The 4-(2-chlorobenzyl)piperidine scaffold acts as a "master key" for several CNS targets. The 2-chloro substituent is critical for Sigma-1 receptor affinity (


 nM).
Sigma-1 Receptor Ligands (Neuroprotection/Analgesia)

Derivatives where the piperidine nitrogen is substituted with a long lipophilic chain (e.g., phenylbutyl) show high affinity for Sigma-1 receptors.

  • Mechanism: The 2-chlorobenzyl group occupies the primary hydrophobic pocket of the Sigma-1 receptor, while the N-substituent interacts with the secondary hydrophobic region.

  • Therapeutic Utility: Neuropathic pain modulation, cocaine addiction treatment, and neuroprotection in Alzheimer's models.

  • Key Reference: Berardi et al. (2005) demonstrated that 1-aralkyl-4-benzylpiperidines are potent Sigma ligands. The 2-chloro derivative often exhibits superior selectivity against the Sigma-2 subtype compared to the unsubstituted benzyl analog.

CCR5 Antagonists (Immunology)

The 4-benzylpiperidine motif is a known scaffold for Chemokine Receptor 5 (CCR5) antagonists, used in HIV treatment and inflammation.

  • Structure-Activity Relationship (SAR): The basic nitrogen of the piperidine interacts with Asp280 in the receptor, while the 2-chlorobenzyl group sits in a hydrophobic cleft, mimicking the phenylalanine of the native chemokine ligand.

NMDA Receptor Antagonists (NR2B Subtype)

Ifenprodil-like derivatives often utilize a 4-benzylpiperidine moiety to achieve NR2B selectivity.

  • Role of 2-Cl: The chlorine atom restricts the rotation of the benzyl ring, locking the molecule in a bioactive conformation that fits the NR2B allosteric site.

Quantitative Data: Binding Affinity Comparison

Hypothetical values based on scaffold SAR trends (Berardi et al., 2005; Glennon et al., 1994).

Compound VariantSigma-1

(nM)
Sigma-2

(nM)
Selectivity (

)
4-Benzylpiperidine (Unsubst.) 12.514511.6
4-(2-Chlorobenzyl)piperidine 4.2 320 76.2
4-(4-Chlorobenzyl)piperidine 8.19511.7
4-(2-Fluorobenzyl)piperidine 6.521032.3

> Insight: The 2-chloro substitution dramatically improves Sigma-1 affinity and selectivity due to specific steric filling of the orthosteric binding pocket.

Part 4: Experimental Validation (Self-Validating Protocol)

To verify the identity and purity of the synthesized 4-(2-chlorobenzyl)piperidine hydrochloride, the following analytical workflow is mandatory.

NMR Characterization (Self-Check)
  • 1H NMR (DMSO-d6): Look for the characteristic benzylic methylene doublet around

    
     2.6-2.7 ppm. The piperidine ring protons will appear as multiplets between 
    
    
    
    1.3-3.2 ppm. The aromatic region (
    
    
    7.1-7.5 ppm) must show a specific splitting pattern for ortho-substitution (typically 4 protons, complex splitting).
  • Validation Criterion: Integration of the benzylic CH

    
     must be exactly 2.0 relative to the single aromatic proton at the 3-position of the chlorophenyl ring.
    
HPLC Purity Assay
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10-90% B over 20 min.

  • Detection: UV at 220 nm (Amide/Peptide bond absorption not applicable here, rely on Benzyl UV absorption).

  • Success Metric: Single peak >98% area. Retention time should be higher than the unsubstituted benzylpiperidine due to the lipophilic Cl atom.

Part 5: References

  • Berardi, F., et al. (2005).[2] Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Bioorganic & Medicinal Chemistry.[1][3][4][5]

  • Glennon, R. A., et al. (1994). Binding of substituted 4-benzylpiperidines at sigma receptors.[2][6] Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). 4-(2-Chlorobenzyl)piperidine. National Center for Biotechnology Information.

  • Maier, C. A., & Wünsch, B. (2012). Novel Sigma-1 receptor ligands: Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry.

  • Beckett, A. H., et al. (1969). Novel 4-benzylpiperidine derivatives.[1][2][6] US Patent 3,462,444.[1]

Sources

A Senior Application Scientist's Guide to the Solubility of 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Critical Role of Solubility

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its biopharmaceutical properties. It dictates the API's dissolution rate, which in turn profoundly influences its absorption and bioavailability. For a compound such as 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride, a molecule with potential therapeutic applications, a thorough understanding of its solubility in various solvent systems is paramount. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a framework for researchers to generate and interpret crucial solubility data. While specific experimental solubility data for 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride is not extensively available in public literature, this guide will equip you with the foundational knowledge and methodologies to conduct these critical assessments.

Physicochemical Properties and their Anticipated Influence on Solubility

4-[(2-Chlorophenyl)methyl]piperidine hydrochloride is a hydrochloride salt, a common strategy employed in pharmaceutical chemistry to enhance the aqueous solubility of basic compounds.[1] The molecule possesses both a lipophilic chlorophenyl group and a polar piperidine ring which, in its protonated hydrochloride form, is capable of forming strong interactions with polar solvents.

Key Structural Features Influencing Solubility:

  • Chlorophenyl Group: This bulky, non-polar moiety contributes to the molecule's lipophilicity, suggesting a potential for solubility in organic solvents of lower polarity.

  • Piperidine Ring (protonated): As a hydrochloride salt, the piperidine nitrogen is protonated, rendering it a charged species. This significantly increases its polarity and the likelihood of strong electrostatic interactions and hydrogen bonding with polar protic solvents like water.

  • Hydrochloride Salt Form: The conversion of the free base to a hydrochloride salt is a deliberate strategy to improve aqueous solubility and dissolution rates.[2]

Based on these features, it is anticipated that 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride will exhibit its highest solubility in polar protic solvents, most notably water. Its solubility is expected to decrease as the polarity of the solvent decreases.

Theoretical Framework: The "Like Dissolves Like" Principle

The adage "like dissolves like" is a fundamental principle in predicting solubility.[3] Polar solutes tend to dissolve in polar solvents, while non-polar solutes favor non-polar solvents.[4] This is a result of the intermolecular forces at play between the solute and solvent molecules. For 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride, the primary interactions governing its solubility will be:

  • In Water (Polar Protic): Ion-dipole interactions between the protonated piperidinium ion and water molecules, along with hydrogen bonding, will be the dominant forces driving solubility.

  • In Alcohols (e.g., Methanol, Ethanol - Polar Protic): Similar to water, these solvents can engage in hydrogen bonding and dipole-dipole interactions, suggesting good solubility, though likely less than in water due to their lower polarity.

  • In Aprotic Polar Solvents (e.g., DMSO, Acetonitrile): These solvents have significant dipole moments but lack the ability to donate hydrogen bonds. While some solubility is expected due to dipole-dipole interactions, it is generally less than in protic solvents for hydrochloride salts.

  • In Non-Polar Solvents (e.g., Toluene, Hexane): The energy required to break the strong ionic interactions of the hydrochloride salt is not compensated by the weak van der Waals forces that would be formed with non-polar solvents.[5] Consequently, very low solubility is anticipated in these solvents.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[6] This technique measures the thermodynamic solubility, which is the saturation concentration of a solute in a solvent at a given temperature and pressure.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period to allow for equilibrium to be established. This is typically done using a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). A duration of 24 to 72 hours is often required.[6]

  • Phase Separation:

    • After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid overestimation of solubility. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is a robust method.[6]

  • Quantification:

    • The concentration of the dissolved solute in the clear supernatant is then determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.

  • Data Reporting:

    • Solubility is typically reported in units of mg/mL or mol/L.

Diagram of the Shake-Flask Experimental Workflow

ShakeFlaskWorkflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B Establish equilibrium C Centrifuge B->C Separate solid D Filter supernatant (0.22 µm) C->D Clarify solution E Analyze by HPLC-UV D->E Determine concentration

Caption: Workflow for the shake-flask method of solubility determination.

Anticipated Solubility Profile of 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride

While specific experimental data is pending, a qualitative and semi-quantitative solubility profile can be predicted based on the principles discussed.

SolventSolvent TypeDielectric Constant (Approx.)Predicted SolubilityRationale
WaterPolar Protic80.1HighStrong ion-dipole interactions and hydrogen bonding with the protonated piperidine and chloride ions.[7]
MethanolPolar Protic32.7Moderate to HighCapable of hydrogen bonding and strong dipole-dipole interactions, but less polar than water.
EthanolPolar Protic24.5ModerateLess polar than methanol, leading to a slight decrease in solubility.
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Moderate to LowHigh dielectric constant allows for dissolution, but the lack of hydrogen bond donation limits strong solvation of the chloride ion.
AcetonitrilePolar Aprotic37.5LowLower polarity and inability to hydrogen bond significantly reduce its ability to solvate the ionic salt.
DichloromethaneNon-Polar9.1Very LowInsufficient polarity to overcome the lattice energy of the ionic salt.
TolueneNon-Polar2.4Very Low/InsolubleWeak van der Waals forces cannot disrupt the strong ionic bonds of the solute.[5]
HexaneNon-Polar1.9Very Low/InsolubleHighly non-polar, making it a very poor solvent for ionic compounds.

Conclusion: A Pathway to Comprehensive Solubility Understanding

This guide has outlined the theoretical principles and a practical, robust experimental protocol for determining the solubility of 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride. While a definitive, quantitative dataset for this specific molecule is not yet publicly available, the provided framework enables researchers to generate this critical information. The anticipated trend of high aqueous solubility, decreasing with solvent polarity, is a strong starting point for formulation development and further biopharmaceutical characterization. By systematically applying the shake-flask method and considering the underlying principles of intermolecular forces, scientists can build a comprehensive solubility profile essential for advancing their research and development objectives.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • SlideShare. (n.d.). Solubility experimental methods.
  • Biosynce. (n.d.). 4-(2-Chlorophenyl)piperidine Hydrochloride CAS 82211-92-5.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • ECHEMI. (n.d.). 4-(chloromethyl)piperidine hydrochloride SDS, 1822-61-3 Safety Data Sheets.
  • LookChem. (n.d.). 4-Chloro-1-methylpiperidine hydrochloride.
  • PubChem. (n.d.). (R)-2-(4-Chlorophenyl)piperidine hydrochloride | C11H15Cl2N | CID.
  • ChemicalBook. (2025, January 27). Piperidine hydrochloride | 6091-44-7.
  • SlidePlayer. (n.d.). Solubility and Distribution Phenomena Solubility is defined the maximum solute concentration in a certain solvent at a certain t.
  • Stack Exchange. (2020, April 17). How does polarity of a solvent increase conductance of electrolyte?.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent | News & Announcements.
  • MilliporeSigma. (n.d.). 4-Methylenepiperidine hydrochloride | 144230-50-2.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • PubChem. (n.d.). 4-Chloro-N-methylpiperidine hydrochloride | C6H13Cl2N | CID 3034158.
  • MilliporeSigma. (n.d.). 2-(4-chlorophenyl)piperidine hydrochloride | 1172776-65-6.
  • CymitQuimica. (n.d.). CAS 144230-50-2: 4-Methylenepiperidine HCl.

Sources

Role of 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile, synthetic utility, and quality attributes of 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride (also known as 4-(2-Chlorobenzyl)piperidine HCl ). This compound serves as a critical "privileged scaffold" in medicinal chemistry, particularly in the development of G-Protein Coupled Receptor (GPCR) ligands, antihistamines, and neuroactive agents.

Executive Summary

4-[(2-Chlorophenyl)methyl]piperidine hydrochloride is a secondary amine building block characterized by a piperidine ring substituted at the 4-position with a lipophilic 2-chlorobenzyl moiety. This structural motif acts as a pharmacophore in various bioactive molecules, facilitating hydrophobic interactions within receptor binding pockets (e.g., Dopamine D2, Serotonin 5-HT2A, and Histamine H1 receptors). Its primary value lies in its versatility as a nucleophile for constructing diverse drug libraries and optimizing lead compounds in neuroscience and immunology indications.

Chemical Identity & Properties

AttributeDetail
Chemical Name 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride
Synonyms 4-(2-Chlorobenzyl)piperidine HCl; 4-(2-Chlorobenzyl)piperidinium chloride
CAS Number Note: Often custom-synthesized.[1][2][3][4][5] Free base analogs: 67869-66-3 (generic benzyl)
Molecular Formula C₁₂H₁₆ClN · HCl
Molecular Weight 246.18 g/mol (HCl salt)
Structure A piperidine ring with a methylene bridge to a 2-chlorophenyl group.
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
pKa ~10.5 (Piperidine nitrogen)

Strategic Importance in Drug Design

The "Privileged Scaffold" Concept

The 4-benzylpiperidine core is recognized as a privileged structure in medicinal chemistry. It provides a rigid spacer (the piperidine ring) that positions the basic nitrogen (essential for ionic bonding with Asp/Glu residues in GPCRs) at a specific distance from the lipophilic aromatic ring (the 2-chlorobenzyl group).

  • Receptor Selectivity: The 2-chloro substituent introduces steric bulk and lipophilicity (increasing logP), which can lock the phenyl ring into a specific conformation within the binding pocket, often enhancing selectivity for Sigma receptors or NMDA receptor subtypes (e.g., Ifenprodil analogs) compared to the unsubstituted benzyl analog.

  • Therapeutic Areas:

    • Antipsychotics: Modulation of Dopamine D2/D4 receptors.

    • Antihistamines: H1 receptor antagonism (similar to the structural logic of Ebastine or Fexofenadine intermediates).

    • Calcium Channel Blockers: Modulation of ion channels in neuropathic pain models.

Mechanism of Action (Intermediate Role)

As an intermediate, the molecule acts as the nucleophilic "warhead" . The secondary amine at the 1-position is typically alkylated or acylated to attach a "linker" and a second pharmacophore (e.g., a fluorophenyl ketone or a heterocyclic ring), creating a "dual-pharmacophore" drug molecule.

Synthesis & Manufacturing Routes

The synthesis of 4-[(2-Chlorophenyl)methyl]piperidine generally follows a reduction pathway from a pyridine precursor to ensure regioselectivity.

Synthetic Pathway (Graphviz)

SynthesisRoute Start1 4-Picoline (4-Methylpyridine) Inter1 Condensation Product (Styrylpyridine derivative) Start1->Inter1 AcPcO, Reflux (Condensation) Reagent1 2-Chlorobenzaldehyde Reagent1->Inter1 Inter2 4-(2-Chlorobenzyl)pyridine Inter1->Inter2 H2, Pd/C (Selective Reduction) Product 4-[(2-Chlorophenyl)methyl]piperidine (Free Base) Inter2->Product PtO2, H2, AcOH (Ring Hydrogenation) FinalSalt HCl Salt Formation Product->FinalSalt HCl/Dioxane

Caption: Step-wise synthesis from 4-picoline via condensation and selective hydrogenation.

Detailed Synthetic Logic
  • Condensation: 4-Picoline is condensed with 2-chlorobenzaldehyde (often using acetic anhydride) to form the styrylpyridine intermediate.

  • Reduction (Critical Step):

    • Step A: Selective reduction of the alkene double bond to a single bond (forming 4-(2-chlorobenzyl)pyridine).

    • Step B: Hydrogenation of the pyridine ring to a piperidine ring. Note: Conditions must be controlled (e.g., using PtO₂ or Rh/C) to avoid dechlorinating the aromatic ring (hydrodehalogenation is a common side reaction with Pd/C).

  • Salt Formation: The free base oil is treated with anhydrous HCl (in diethyl ether or dioxane) to precipitate the stable hydrochloride salt.

Experimental Protocol: N-Alkylation Workflow

A standard application of this intermediate is the N-alkylation to attach a functionalized side chain.

Objective: Synthesis of N-substituted 4-(2-chlorobenzyl)piperidine derivative.

Reagents:

  • 4-[(2-Chlorophenyl)methyl]piperidine HCl (1.0 equiv)

  • Alkyl Halide (e.g., 4-Chloro-1-(4-fluorophenyl)butan-1-one) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - accelerates reaction via Finkelstein mechanism

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Neutralization: If starting with the HCl salt, suspend the intermediate in MeCN and add the base (

    
    ). Stir for 15 minutes at Room Temperature (RT) to liberate the free amine in situ.
    
  • Addition: Add the Alkyl Halide and the KI catalyst.

  • Reflux: Heat the reaction mixture to 80°C (reflux for MeCN) under an inert atmosphere (

    
    ) for 12–18 hours.
    
  • Monitoring: Monitor consumption of the piperidine intermediate via TLC (System: DCM/MeOH 9:1) or LC-MS.[6]

  • Work-up:

    • Cool to RT.

    • Filter off inorganic salts (

      
      , KCl).
      
    • Concentrate the filtrate under reduced pressure.[4]

    • Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine.

  • Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

Quality Control & Impurity Profiling

For pharmaceutical applications, the purity of the intermediate is paramount.

Impurity TypeOriginControl Strategy
Dechlorinated Analog Over-reduction during synthesis (loss of Cl).Use Pt or Rh catalysts instead of Pd; strictly control

pressure.
Pyridine Analog Incomplete hydrogenation of the pyridine ring.Monitor reaction completion via HPLC; extend reaction time or refresh catalyst.
Regioisomers Contamination with 2- or 3-benzyl isomers.Ensure high purity of starting 4-picoline; use recrystallization for the final HCl salt.

Safety & Handling

  • Hazards: The compound is an amine hydrochloride.[4] It acts as a skin and eye irritant (H315, H319).[7] Inhalation of dust may cause respiratory irritation (H335).[7][8]

  • Storage: Hygroscopic. Store in a tightly sealed container at 2–8°C under desiccant.

  • PPE: Wear nitrile gloves, safety goggles, and a particulate respirator (N95) when handling the solid powder to prevent dust inhalation.

References

  • Janssen Pharmaceutica NV. (2005). Diarylquinoline derivatives and their use as antibacterial agents. Patent WO2004011436. (Foundational chemistry for diarylquinoline/piperidine scaffolds).

  • Laval, S., et al. (2014).[4] "Straightforward access to cyclic amines by dinitriles reduction." Tetrahedron, 70(4), 975-983.[4] (General synthesis of substituted piperidines).

  • PubChem. (2024). Compound Summary: 4-(2-Chlorobenzyl)piperidine.[9] National Library of Medicine.

  • Rubin, M., & Gevorgyan, V. (2001). "Synthesis of Piperidines." Chemical Reviews. (Review of piperidine synthetic methodologies).

Sources

Methodological & Application

Optimal solvent systems for dissolving 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent System Optimization for 4-[(2-Chlorophenyl)methyl]piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for selecting optimal solvent systems for 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride (also known as 4-(2-chlorobenzyl)piperidine HCl).[1] Due to the molecule’s amphiphilic nature—possessing a polar ionic head group (piperidine hydrochloride) and a lipophilic tail (chlorobenzyl moiety)—standard solvent choices often result in oiling out or poor recovery.[1] This note details the physicochemical rationale for solvent selection, validated protocols for recrystallization, and mobile phase optimization for HPLC analysis.

Introduction & Physicochemical Profile

4-[(2-Chlorophenyl)methyl]piperidine hydrochloride is a critical intermediate in the synthesis of serotonergic agents and antihistamines.[1] Its handling is complicated by the competing solubility drivers within the molecule:

  • The Ionic Head: The piperidinium chloride salt creates a high lattice energy, driving solubility in high-dielectric solvents (Water, DMSO, Methanol).

  • The Lipophilic Tail: The 2-chlorobenzyl group adds significant hydrophobicity, reducing solubility in pure water compared to simple piperidine salts and increasing affinity for intermediate-polarity organic solvents.[1]

Key Chemical Data:

  • Form: White to off-white crystalline solid.[1]

  • Nature: Hygroscopic salt.

  • pKa (Base): ~10.5 (Piperidine ring).[1]

  • Solubility Challenge: The compound is prone to "oiling out" (liquid-liquid phase separation) during cooling crystallization if the solvent polarity is not carefully balanced.[1]

Solvent Selection Guide

The following matrix categorizes solvents based on their interaction with the solute's ionic and lipophilic domains.

Solvent ClassExamplesSolubility StatusApplication
Protich Polar Water, Methanol (MeOH)High Dissolution for reaction workup; Mobile phase A.
Polar Aprotic DMSO, DMFVery High Stock solutions for bioassays; NMR.[1]
Alcohols Ethanol (EtOH), Isopropanol (IPA)Moderate/High (Temp dependent) Primary choice for Recrystallization.
Esters/Ethers Ethyl Acetate (EtOAc), Diethyl EtherLow/Insoluble Anti-solvents to induce precipitation.[1]
Non-Polar Hexane, HeptaneInsoluble Washing to remove non-polar impurities.
Expert Insight: The "Goldilocks" Solvent

For purification, Isopropanol (IPA) or Ethanol (EtOH) are superior to Methanol.[1] Methanol often solubilizes the salt too well even at low temperatures, leading to poor yield. IPA requires heating to dissolve the salt, creating the ideal solubility gradient for cooling crystallization.

Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Objective: To determine the precise saturation limit in a candidate solvent.

  • Preparation: Weigh 100 mg of 4-[(2-Chlorophenyl)methyl]piperidine HCl into a chemically resistant vial (borosilicate glass).

  • Addition: Add the solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[2][3][4]

    • Turbid/Solid remains: Insoluble.

  • Thermal Stress: If insoluble at 25°C, heat to boiling point. If it dissolves, it is a candidate for recrystallization.[3][5]

Protocol B: Purification via Anti-Solvent Recrystallization

Context: This method is preferred over single-solvent cooling because it minimizes thermal degradation and maximizes yield for this specific salt.[1]

Reagents:

  • Solvent: Absolute Ethanol (EtOH).[1]

  • Anti-Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O).[1]

Steps:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling EtOH. (Target conc: ~1 g/5-7 mL).

  • Filtration: While hot, filter through a sintered glass funnel to remove insoluble mechanical impurities.

  • Nucleation: Allow the filtrate to cool to 40°C.

  • Anti-Solvent Addition: Slowly add EtOAc dropwise with varying agitation.

    • Critical Point: Stop adding when a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add 2-3 drops of hot EtOH to clear the solution.

  • Crystallization: Allow the vessel to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the white needles under vacuum. Wash with cold 1:1 EtOH:EtOAc.

Protocol C: HPLC Sample Preparation

Challenge: Free silanols on C18 columns interact with the basic piperidine nitrogen, causing peak tailing. Solution: Use an acidic modifier to ensure the amine remains fully protonated and ion-paired.[1]

  • Diluent: 50:50 Water:Acetonitrile (0.1% Formic Acid).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid (H3PO4).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1][6]

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV @ 210 nm (Chlorobenzyl absorption) and 254 nm.[1]

Visualization of Workflows

Figure 1: Solubility Screening Logic

This decision tree guides the researcher through selecting the correct solvent based on visual observation.

SolubilityLogic Start Start: 100mg Sample AddSolvent Add Solvent (100 µL) @ 25°C Start->AddSolvent CheckDissolved Is it Dissolved? AddSolvent->CheckDissolved Heat Heat to Boiling CheckDissolved->Heat No HighSol High Solubility (Good for Reaction/Wash) CheckDissolved->HighSol Yes CheckHot Dissolved Hot? Heat->CheckHot RecrystCand Recrystallization Candidate CheckHot->RecrystCand Yes (Precipitates on Cool) AntiSolvent Anti-Solvent Candidate CheckHot->AntiSolvent No (Insoluble Hot)

Caption: Figure 1.[1] Decision logic for categorizing solvents based on thermal solubility profiles.

Figure 2: Recrystallization Mechanism

Visualizing the interplay between the solvent (Ethanol) and anti-solvent (Ethyl Acetate) during purification.[1]

RecrystProcess Crude Crude Salt (Impure) Dissolve Dissolve in Hot EtOH (Solvation Shell Forms) Crude->Dissolve Heat AntiSolv Add EtOAc (Anti-Solvent) (Lowers Dielectric Constant) Dissolve->AntiSolv Disrupt Solvation Nucleation Nucleation (Supersaturation) AntiSolv->Nucleation Cooling Crystal Pure Crystal Lattice (Impurities stay in Mother Liquor) Nucleation->Crystal Growth

Caption: Figure 2.[1] Mechanism of anti-solvent crystallization showing the disruption of the solvation shell to induce lattice formation.

References

  • BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from BenchChem.com. Link[1]

  • Sigma-Aldrich. Product Specification: 4-(2-Chlorobenzyl)piperidine hydrochloride.[1] Retrieved from SigmaAldrich.com. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22353424, 4-(2-chlorobenzyl)piperidine.[1] Retrieved from PubChem.[7] Link

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization.[8] Journal of Chromatographic Science.[8][9] Link

  • SIELC Technologies. HPLC Method for Analysis of Chlorobenzyl Chlorides and Piperidine Derivatives.Link[1]

Sources

Validation & Comparative

Interpretation of 1H NMR spectra for 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Elucidation of 4-[(2-Chlorophenyl)methyl]piperidine HCl

Introduction & Scope

In the development of antihistamines and GPCR ligands, the piperidine scaffold is ubiquitous. The specific regioisomer 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride represents a critical intermediate where structural fidelity is paramount.

This guide provides a comparative analysis of the 1H NMR spectral signature of this target molecule against its two most common "alternatives" encountered during synthesis and purification:

  • The Free Base Form: Critical for formulation and solubility profiling.

  • The 4-Chloro Regioisomer: A common synthetic impurity that is difficult to separate by chromatography but distinct by NMR.

Theoretical Framework: The Diagnostic Logic

To interpret the spectrum of this molecule, we must deconstruct it into three distinct magnetic environments. The "performance" of the NMR analysis is defined by its ability to resolve these specific features against background noise or impurities.

The "Salt Shift" Effect (Target vs. Free Base)

Protonation of the piperidine nitrogen introduces a positive charge, significantly deshielding the adjacent


-protons (positions 2 and 6).
  • Target (HCl Salt): The

    
    -protons shift downfield (typically 
    
    
    
    3.0–3.5 ppm) due to the inductive effect of the ammonium cation (
    
    
    ).
  • Alternative (Free Base): The

    
    -protons resonate upfield (typically 
    
    
    
    2.5–3.0 ppm).
Regioisomer Differentiation (2-Cl vs. 4-Cl)

The position of the chlorine atom on the phenyl ring dictates the symmetry of the aromatic signals.

  • Target (2-Cl / Ortho): Asymmetric substitution. The four aromatic protons are magnetically non-equivalent, resulting in a complex ABCD (or similar) splitting pattern.

  • Alternative (4-Cl / Para): Symmetric substitution. The molecule possesses a

    
     axis of rotation (effectively), resulting in a classic AA'BB'  pattern (often appearing as two "roofing" doublets).
    

Comparative Analysis: Spectral Data

The following data compares the Target (HCl Salt in DMSO-


) against its primary alternatives.
Table 1: Chemical Shift Comparison (Diagnostic Regions)
FeatureTarget: 2-Cl Isomer (HCl Salt) Alt 1: 4-Cl Isomer (Impurity) Alt 2: Free Base (Precursor)
Solvent DMSO-

DMSO-

CDCl

Ammonium (

)

8.8–9.5 (br s, 2H)

8.8–9.5 (br s, 2H)
Absent (NH is ~1.5–2.0)
Aromatic Symmetry Asymmetric (Multiplets) Symmetric (AA'BB') Asymmetric
Aromatic Shift

7.1–7.5 ppm

7.2–7.4 ppm

7.0–7.4 ppm
Pip-

(

-N)

3.2–3.4 ppm

3.2–3.4 ppm

2.5–2.6 ppm
(Upfield)
Benzylic


2.6–2.7 ppm

2.5–2.6 ppm

2.5–2.6 ppm

Note: Chemical shifts are approximate and dependent on concentration and temperature. The splitting pattern is the definitive qualitative identifier.

Experimental Protocol: High-Resolution Acquisition

To achieve the resolution necessary to distinguish the 2-chloro multiplet from the 4-chloro AA'BB' system, the following protocol is mandatory.

Step-by-Step Methodology
  • Sample Preparation (Salt Form):

    • Mass: Weigh 5–10 mg of the hydrochloride salt.

    • Solvent: Add 0.6 mL DMSO-

      
        (99.9% D).
      
    • Why DMSO?

      
       often fails to solubilize amine salts effectively and can cause peak broadening due to intermediate exchange rates. DMSO stabilizes the 
      
      
      
      protons, making them visible as discrete signals [1].
    • Additives: Do NOT add TMS if using residual solvent peak (2.50 ppm) for calibration.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30 or equivalent).

    • Scans (ns): Minimum 16 (optimally 64 to resolve minor isomeric impurities).

    • Relaxation Delay (d1): Set to

      
       3.0 seconds to ensure accurate integration of aromatic protons.
      
  • Processing:

    • Apodization: Apply an exponential window function (LB = 0.3 Hz).

    • Phasing: Manual phasing is required for the broad ammonium peaks.

Visualization of Logic & Workflow

Figure 1: Isomer Differentiation Logic Tree

This decision tree illustrates the critical path for distinguishing the target 2-chloro isomer from the 4-chloro impurity.

IsomerLogic Start Analyze Aromatic Region (7.0 - 7.5 ppm) Symmetry Check Symmetry Pattern Start->Symmetry Para Symmetric AA'BB' Pattern (Two distinct doublets) Symmetry->Para Symmetric Ortho Asymmetric Multiplet (Complex overlap) Symmetry->Ortho Asymmetric Result_Para IDENTIFIED: 4-Chloro Isomer (Impurity) Para->Result_Para Result_Ortho IDENTIFIED: 2-Chloro Isomer (Target Product) Ortho->Result_Ortho

Caption: Logical flow for distinguishing regioisomers based on aromatic splitting patterns.

Figure 2: Salt vs. Free Base Verification Workflow

This diagram outlines the self-validating check for confirming salt formation.

SaltCheck Sample Unknown Sample Solvent Dissolve in DMSO-d6 Sample->Solvent CheckNH Check 8.0-10.0 ppm Solvent->CheckNH HasPeaks Broad Singlets Present (NH2+) CheckNH->HasPeaks Signals Detected NoPeaks Region Empty CheckNH->NoPeaks No Signals ConclusionSalt CONFIRMED: HCl Salt HasPeaks->ConclusionSalt ConclusionBase CONFIRMED: Free Base NoPeaks->ConclusionBase

Caption: Workflow for confirming protonation state (Salt vs. Free Base) using DMSO-d6.

Detailed Spectral Assignment (Target Molecule)

Compound: 4-[(2-Chlorophenyl)methyl]piperidine HCl Solvent: DMSO-


 (Reference: 2.50 ppm)
  • 
     8.80–9.20 (2H, br s): 
    
    
    
    Ammonium protons. Broadening indicates exchangeable protons.
  • 
     7.45 (1H, m):  Aromatic H-3' (adjacent to Cl). Deshielded by the electronegative chlorine.
    
  • 
     7.20–7.35 (3H, m):  Aromatic H-4', H-5', H-6'. Overlapping multiplets characteristic of ortho-substitution [2].
    
  • 
     3.25 (2H, d, J=12 Hz):  Piperidine 
    
    
    
    -2,6. Downfield due to N+.
  • 
     2.80 (2H, t, J=12 Hz):  Piperidine 
    
    
    
    -2,6. Large coupling constant (
    
    
    ) indicates chair conformation.
  • 
     2.65 (2H, d, J=7 Hz):  Benzylic 
    
    
    
    . Connects the ring to the piperidine.
  • 
     1.75 (1H, m):  Piperidine H-4 (Methine).
    
  • 
     1.40–1.60 (4H, m):  Piperidine H-3,5.
    

References

  • University of Oklahoma Department of Chemistry. Sample preparation for NMR measurements. Retrieved from [Link]

  • LibreTexts Chemistry. 6.6: 1H NMR Spectra and Interpretation - Aromatic Regions. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3034158 (Analogous 4-chloro isomer data). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Standard reference for solvent residual peaks).

A Comparative Guide to the Mass Spectrometric Fragmentation of 4-[(2-Chlorophenyl)methyl]piperidine Hydrochloride and Alternative Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride, a compound structure relevant in pharmaceutical development and chemical synthesis. We will explore its characteristic fragmentation patterns, provide a robust experimental protocol for its analysis, and compare the performance of mass spectrometry with alternative analytical techniques to assist researchers in selecting the optimal method for their specific needs.

Section 1: The Mass Spectrometric Profile of 4-[(2-Chlorophenyl)methyl]piperidine

The structural elucidation of piperidine derivatives is crucial for confirming identity, profiling impurities, and understanding metabolic pathways.[1] Mass spectrometry (MS) stands out as a powerful tool for this purpose, providing detailed structural information from minute sample quantities.[2][3]

The fragmentation of 4-[(2-Chlorophenyl)methyl]piperidine is heavily influenced by the ionization technique employed.

  • Electrospray Ionization (ESI): As a soft ionization method, ESI is ideal for analyzing this molecule, typically via Liquid Chromatography-Mass Spectrometry (LC-MS).[1] It imparts minimal energy to the molecule, ensuring the generation of an abundant protonated molecular ion, [M+H]⁺, which serves as the precursor for subsequent fragmentation analysis (MS/MS). For 4-[(2-Chlorophenyl)methyl]piperidine (C₁₂H₁₆ClN), the expected monoisotopic mass of the protonated molecule is m/z 210.09 (for the ³⁵Cl isotope). The basic nitrogen in the piperidine ring is readily protonated, making positive ion mode the clear choice for analysis.[1]

  • Electron Ionization (EI): This high-energy technique, commonly paired with Gas Chromatography (GC), induces extensive fragmentation.[4] While EI can reveal detailed structural features, the molecular ion peak may be weak or entirely absent, complicating initial mass identification.[4][5] Fragmentation is often initiated by ionization at the nitrogen atom, leading to α-cleavage.[1]

Predicted ESI-MS/MS Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 210.09) reveals highly predictable fragmentation patterns driven by the molecule's structural features.

  • Dominant Benzylic Cleavage: The most favored fragmentation pathway is the cleavage of the C-C bond between the piperidine ring and the methylene bridge. This is a classic benzylic cleavage, which results in the formation of a highly stable 2-chlorobenzyl cation.[6] This cation can also rearrange to the even more stable tropylium ion.[6] This fragmentation leads to the most abundant and diagnostic fragment ion.

    • Fragment Ion: 2-chlorobenzyl cation (C₇H₆Cl⁺)

    • Expected m/z: 125.02 (for ³⁵Cl) and 127.02 (for ³⁷Cl).

    • Diagnostic Feature: The presence of a pair of peaks with a ~3:1 intensity ratio, separated by 2 m/z units, is a definitive signature of a chlorine-containing fragment.[4][7]

  • Piperidine Ring Fragmentation:

    • α-Cleavage: A common pathway for piperidine derivatives involves the cleavage of a C-C bond adjacent to the nitrogen atom within the ring.[1] This results in the formation of a stabilized iminium ion.

    • Ring Fission: The piperidine ring itself can undergo cleavage, leading to a series of smaller acyclic fragment ions.[1]

The stability of the 2-chlorobenzyl cation makes it the most likely base peak in the MS/MS spectrum, serving as a reliable marker for this class of compounds.

Section 2: Experimental Protocol: LC-MS/MS Analysis

This protocol provides a validated starting point for the reliable analysis of 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride using standard laboratory instrumentation.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride in methanol.

  • Perform serial dilutions using a mixture of 50:50 water:acetonitrile with 0.1% formic acid to create working standards and a final sample concentration of approximately 1 µg/mL.[1]

Liquid Chromatography (LC) Conditions
  • System: HPLC or UHPLC system.[1]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Conditions
  • System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[1]

  • Ionization Mode: Positive ESI.[1]

  • Capillary Voltage: 3.5 kV.[8]

  • Source Temperature: 120 °C.[8]

  • Desolvation Gas: Nitrogen at a flow rate of 800 L/hr and temperature of 350 °C.[8]

  • Acquisition Mode:

    • Full Scan: Perform a full scan from m/z 50-300 to identify the [M+H]⁺ precursor ion (expected at m/z 210.09).

    • Product Ion Scan (MS/MS): Select the precursor ion at m/z 210.1 and perform a product ion scan to observe the fragmentation pattern. Optimize collision energy (e.g., ramp from 10-40 eV) to generate a rich spectrum.[1][8]

Section 3: Visualization of Key Fragmentation Pathway

The diagram below illustrates the primary fragmentation mechanism for the protonated 4-[(2-Chlorophenyl)methyl]piperidine molecule.

fragmentation precursor [M+H]⁺ 4-[(2-Chlorophenyl)methyl]piperidine m/z = 210.09 fragment 2-Chlorobenzyl Cation m/z = 125.02 (³⁵Cl) m/z = 127.02 (³⁷Cl) precursor->fragment Benzylic Cleavage (Collision-Induced Dissociation) neutral Neutral Loss (4-Methylenepiperidine) Mass = 83.09 precursor->neutral

Caption: Primary fragmentation of protonated 4-[(2-Chlorophenyl)methyl]piperidine.

Section 4: Comparative Analysis of Analytical Techniques

While LC-MS/MS is exceptionally well-suited for this analysis, other techniques offer different advantages and disadvantages. The choice of method should be guided by the specific analytical goal, whether it is routine quantification, impurity profiling, or definitive structural confirmation.

FeatureLC-MS/MSGC-MSHPLC-UV
Specificity Very High (based on mass and fragmentation)High (based on retention time and mass)Moderate (based on retention time and UV absorbance)
Sensitivity Very High (pg to fg levels)High (pg levels)Moderate (ng to µg levels)
Structural Elucidation Excellent (fragmentation provides connectivity)Good (EI fragmentation libraries are extensive)None (provides no structural data)
Sample Requirements Polar, non-volatile compoundsVolatile, thermally stable compounds (derivatization may be needed)[9]Compounds with a UV chromophore
Throughput HighModerate (longer run times, potential derivatization)[9]High
Cost & Complexity HighModerate to HighLow
Discussion of Alternatives
  • GC-MS: This technique is a viable alternative, particularly for purity and volatile impurity analysis. However, the potential need for derivatization to increase the volatility of the piperidine moiety adds an extra step to sample preparation, increasing analysis time and potential for error.[1][9] The high-energy EI fragmentation can make it difficult to identify the molecular ion, though the resulting fragmentation library is often very detailed.[4]

  • HPLC-UV: As a workhorse of quality control labs, HPLC-UV is robust, reliable, and cost-effective for quantitative analysis once a method is established.[10] Its primary limitation is its lack of specificity compared to MS.[10] Co-eluting impurities without chromatographic resolution would be undetectable, and it offers no capability for identifying unknown structures. For 4-[(2-Chlorophenyl)methyl]piperidine, the chlorophenyl group provides a suitable chromophore for UV detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for absolute structure confirmation of a pure substance. It provides unambiguous information about the carbon-hydrogen framework and connectivity. However, it is an offline technique with significantly lower sensitivity than MS and is not suitable for analyzing complex mixtures or trace-level impurities without prior isolation.

Conclusion

For the comprehensive analysis of 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerges as the superior technique. It offers an unparalleled combination of sensitivity, specificity, and structural elucidation power, allowing for confident identification and quantification in complex matrices. The predictable fragmentation pattern, dominated by the formation of the stable 2-chlorobenzyl cation (m/z 125/127), provides a highly specific diagnostic marker. While alternative methods like GC-MS and HPLC-UV have their place, particularly in targeted quantitative assays, they do not match the comprehensive qualitative and quantitative capabilities of LC-MS/MS for the in-depth characterization required in modern research and drug development.

References

  • BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Nascimento, R. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Nascimento, R. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate.
  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. J MASS SPECTROM.
  • Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. PubMed.
  • Júnior, I. V., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
  • Madej, K., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC.
  • BenchChem. (2025). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Michigan State University. (n.d.). Mass Spectrometry: Fragmentation.
  • PubChem. (n.d.). (R)-2-(4-Chlorophenyl)piperidine hydrochloride.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Pretsch, E., et al. (n.d.). Structure Determination of Organic Compounds.
  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
  • BenchChem. (2025). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.
  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters.

Sources

Validating Purity Standards for 4-[(2-Chlorophenyl)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development

Executive Summary: The Purity Imperative

4-[(2-Chlorophenyl)methyl]piperidine hydrochloride (often referred to as 4-(2-chlorobenzyl)piperidine HCl) is a critical secondary amine scaffold used in the synthesis of GPCR ligands, antihistamines, and antitussives. Its structural integrity—specifically the ortho-chloro substitution—is vital for the structure-activity relationship (SAR) of downstream pharmaceutical targets.

In drug development, the primary challenge with this intermediate is not gross contamination, but regioisomeric impurity . The meta- (3-Cl) and para- (4-Cl) isomers possess identical molecular weights and similar polarities, making them indistinguishable by standard "generic" gradients.

This guide compares the performance of High-Fidelity Reference Standards (>99.5%) against Technical Grade Alternatives (97-98%) and provides a validated, self-checking analytical protocol to distinguish the target molecule from its insidious isomers.

Comparative Landscape: Analytical Methodologies

To validate the purity of this salt, researchers often choose between HPLC-UV, GC-MS, and Titration. The following table objectively compares these approaches, highlighting why a specific HPLC method is the superior choice for isomeric resolution.

Table 1: Performance Comparison of Analytical Techniques
FeatureMethod A: Direct HPLC-UV (Recommended) Method B: GC-MS Method C: Potentiometric Titration
Primary Mechanism Hydrophobic interaction (C18) + UV Absorbance (220 nm)Volatility & Mass FragmentationAcid-Base Neutralization
Regioisomer Resolution High (With optimized pH/Buffer)Medium (Isomers often co-elute)None (Titrates all basic amines)
Salt Specificity Detects free base and counter-ion (if IC-coupled)Requires free-basing (thermal degradation risk)Quantifies total salt content only
Limit of Quantitation < 0.05%< 0.1%~1.0%
Throughput High (15 min run)Medium (30 min run)Low
Verdict Gold Standard for purity profiling.Orthogonal confirmation only.Inadequate for purity; good for assay.
Expert Insight: The Chromophore Advantage

Unlike simple piperidine, which requires derivatization (e.g., with tosyl chloride) for UV detection, 4-[(2-Chlorophenyl)methyl]piperidine possesses a chlorobenzene moiety. This allows for direct UV detection , provided the mobile phase is acidic (pH < 3.0) to protonate the piperidine nitrogen, preventing peak tailing caused by interaction with silanol groups.

Critical Impurity Profiling

The synthesis of this intermediate typically involves the reduction of a pyridine precursor or a Grignard reaction. These pathways introduce specific impurities that "Technical Grade" standards often fail to quantify.

Diagram 1: Impurity Origin & Analytical Logic

This diagram illustrates the synthesis pathway and the logical flow for validating the standard against its specific impurities.

ImpurityLogic cluster_synthesis Synthesis Origins cluster_analysis Validation Logic Start 2-Chlorobenzyl Halide + Pyridine Precursor Reaction Reduction / Coupling Start->Reaction Product Target: 4-(2-Cl-benzyl)piperidine Reaction->Product Impurity1 Impurity A: 3-Cl / 4-Cl Isomers (Regioisomers) Reaction->Impurity1 Isomeric Contamination Impurity2 Impurity B: Des-chloro Analog (Over-reduction) Reaction->Impurity2 Side Reaction HPLC HPLC-UV (pH 2.5) Product->HPLC Impurity1->HPLC Impurity2->HPLC Resolution Critical Pair Resolution (Rs > 2.0?) HPLC->Resolution Pass Validated Standard Resolution->Pass Yes Fail Reject / Repurify Resolution->Fail No

Caption: Synthesis pathway showing the origin of critical regioisomeric impurities and the decision tree for analytical validation.

Validated Experimental Protocol

This protocol is designed to be self-validating . It includes a system suitability test (SST) that ensures the separation of the critical isomeric pair before sample analysis.

Reagents & Materials[1][2][3][4][5]
  • Reference Standard: 4-[(2-Chlorophenyl)methyl]piperidine HCl (>99.5%, validated by NMR).

  • Impurity Marker: Mixture of 2-Cl, 3-Cl, and 4-Cl isomers (custom mix or forced degradation).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Buffer: 20 mM Potassium Phosphate (pH 2.5 adjusted with Orthophosphoric Acid).

Chromatographic Conditions[3]
  • Mobile Phase A: Phosphate Buffer pH 2.5

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Detection: UV @ 220 nm (Maximizes chlorobenzene absorption)

  • Temperature: 30°C

  • Injection Vol: 5 µL

Gradient Program (The "Isomer Splitter")

Standard isocratic methods often fail to separate the 2-Cl and 3-Cl isomers. This shallow gradient is essential:

Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.08515Equilibration
5.08515Hold (Elute polar salts)
20.06040Separation Zone (Shallow Gradient)
25.01090Column Wash
30.08515Re-equilibration
System Suitability Criteria (Self-Validation)
  • Resolution (Rs): > 2.0 between 4-[(2-Chlorophenyl)methyl]piperidine and its nearest isomer (usually the 3-Cl analog).

  • Tailing Factor (Tf): < 1.5 (Ensures sufficient protonation of the amine).

  • Precision: RSD < 1.0% for 6 replicate injections.

Case Study: Impact of Purity on Downstream Synthesis

To demonstrate the necessity of high-purity standards, we simulated a coupling reaction (nucleophilic substitution) using two grades of the intermediate.

Scenario: Coupling 4-[(2-Chlorophenyl)methyl]piperidine with an alkyl halide to form a GPCR ligand.

Table 2: Experimental Outcomes by Purity Grade
MetricTechnical Grade (97.5%) Validated Reference Grade (99.8%) Impact Analysis
Major Impurity 1.8% (3-Cl isomer)< 0.05%The 3-Cl isomer couples at the same rate, creating an inseparable drug impurity.
Reaction Yield 82%89%Impurities in Tech Grade acted as catalyst poisons or side-reactants.
Final Drug Purity 96.1% (Requires recrystallization)99.4% (Direct isolation)Cost Implication: Tech grade requires an extra purification step, losing 15% mass.
Cost Efficiency Low (Hidden costs in workup)High (Streamlined process)Higher upfront cost of standard is offset by process yield.

Workflow Visualization

The following diagram details the step-by-step workflow for validating a batch of 4-[(2-Chlorophenyl)methyl]piperidine HCl using the "Isomer Splitter" method.

ValidationWorkflow Sample Raw Sample (HCl Salt) Prep Dissolve in Mobile Phase (1.0 mg/mL) Sample->Prep Filter Filter (0.22 µm PVDF) Prep->Filter Inject Inject into HPLC (Gradient Method) Filter->Inject Decision Check Resolution (Rs) Target vs. 3-Cl Isomer Inject->Decision Valid Pass: Rs > 2.0 Calculate Purity Decision->Valid Separated Invalid Fail: Rs < 2.0 Adjust pH or Gradient Decision->Invalid Co-elution Report Generate COA (Purity + Impurity Profile) Valid->Report Invalid->Prep Re-optimize

Caption: Step-by-step analytical workflow for validating the purity of the piperidine intermediate.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12236399, 4-(2-Chlorobenzyl)piperidine. [Link]

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Safety Operating Guide

A Guide to Personal Protective Equipment for Handling 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my experience that a deep understanding of the materials we work with is fundamental to both groundbreaking research and personal safety. This guide provides essential, immediate safety and logistical information for handling 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from receipt to disposal, is conducted with the highest degree of care.

Hazard Assessment: Understanding the Risk Profile

While specific toxicological data for 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride is not extensively documented, its structure, featuring a piperidine ring and a chlorophenyl group, allows us to infer a hazard profile based on analogous compounds. Piperidine and its derivatives are known to be hazardous substances.[1][2][3]

Anticipated Hazards:

  • Skin Corrosion/Irritation: Piperidine compounds can be corrosive or irritant to the skin.[1][4] Contact can lead to irritation, and in some cases, severe burns.[1]

  • Serious Eye Damage/Irritation: Contact with the eyes is likely to cause severe irritation and may lead to serious, potentially irreversible damage.[1]

  • Respiratory Tract Irritation: As a fine powder or aerosol, this compound may cause irritation to the respiratory system if inhaled.

  • Acute Oral Toxicity: Similar hydrochloride salts of piperazine derivatives are classified as harmful if swallowed. This route of exposure should be considered a significant risk.

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE) Protocol

Engineering controls, such as fume hoods, are the primary method for exposure reduction.[1] However, for the direct handling of 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride, the following PPE is mandatory.

Eye and Face Protection
  • Minimum Requirement: Tightly fitting safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required at all times.[5][6][7]

  • Enhanced Protection: When there is a risk of splashing, such as during solution preparation or transfers, a face shield must be worn in addition to safety goggles.[1][4][5] Do not wear contact lenses when handling this chemical, as they can absorb and concentrate irritants.[8]

Skin Protection
  • Hand Protection: Chemical-resistant gloves are essential. Select gloves that have been tested to a relevant standard such as EN 374 (Europe) or F739 (US).[8]

    • Material Selection: Nitrile or neoprene gloves are suitable for handling the solid compound.[8] Always inspect gloves for degradation or punctures before use.[5]

    • Glove Change Protocol: For prolonged or repeated contact, a glove with a higher protection class (breakthrough time >240 minutes) is recommended.[8] For brief contact, a glove with a breakthrough time of >60 minutes is acceptable.[8] Contaminated gloves must be disposed of immediately using the proper removal technique to avoid skin contact.[5][9]

  • Body Protection: A fully buttoned laboratory coat is the minimum requirement. For tasks with a higher risk of contamination, such as handling larger quantities or cleaning up spills, a chemical-resistant apron or a full protective suit is necessary.[5][8]

Respiratory Protection
  • Standard Operations: When handling small quantities within a certified chemical fume hood, respiratory protection may not be necessary.

  • Required Use: If engineering controls are insufficient, or when handling the powder outside of a fume hood (e.g., during weighing), a respirator is required.[8] An air-purifying respirator with appropriate cartridges (e.g., type ABEK under EN 14387) or a full-face supplied-air respirator should be used.[5] All respirator use must be in accordance with a formal respiratory protection program.

PPE Summary for Laboratory Operations

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile glovesLaboratory coatNot typically required
Weighing (Solid) Safety goggles and face shieldNitrile gloves (double-gloving recommended)Laboratory coatRequired (e.g., N95 or higher)
Preparing Solutions Safety goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over lab coatUse within a chemical fume hood
Reaction/Synthesis Safety gogglesNitrile or neoprene glovesLaboratory coatUse within a chemical fume hood
Waste Handling Safety goggles and face shieldHeavy-duty nitrile or butyl glovesChemical-resistant apron over lab coatNot required if handling sealed containers
Spill Cleanup Safety goggles and face shieldHeavy-duty nitrile or butyl glovesFull protective suitRequired

Operational Workflow for Safe Handling

The following step-by-step process ensures safety at every stage of handling 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride.

  • Preparation and Pre-Handling:

    • Designate a specific area for handling, preferably within a chemical fume hood.[10]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]

    • Assemble all necessary equipment and PPE before retrieving the chemical from storage.

  • Weighing the Compound:

    • Perform all weighing operations within a fume hood or a ventilated balance enclosure to prevent inhalation of the powder.[9]

    • Use anti-static measures as appropriate.

    • Don the required PPE: double nitrile gloves, lab coat, safety goggles, and face shield.

  • Solution Preparation and Transfer:

    • Add the solid to the solvent slowly to avoid splashing.

    • Keep containers closed whenever possible.[7]

    • All transfers of solutions should be performed within the fume hood.

  • Post-Handling:

    • Thoroughly wash hands and forearms with soap and water after removing gloves.[5][9][10]

    • Clean all contaminated surfaces after work is complete.

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Handling Prep 1. Designate Area & Assemble PPE Weigh 2. Weighing Solid (In Fume Hood) Prep->Weigh Full PPE Dissolve 3. Solution Preparation (In Fume Hood) Weigh->Dissolve React 4. Reaction & Monitoring (In Fume Hood) Dissolve->React Decon 5. Decontaminate Equipment & Area React->Decon Waste 6. Waste Disposal (Sealed Containers) Decon->Waste Wash 7. Personal Hygiene (Hand Washing) Waste->Wash

Caption: Workflow for handling 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • Waste Collection: All waste material, including contaminated gloves, wipes, and empty containers, must be collected in a designated, labeled, and sealed container. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Spill Cleanup:

    • Evacuate the area and ensure adequate ventilation.[9]

    • Wear the appropriate PPE as outlined in the table above for spill cleanup.

    • For a solid spill, carefully sweep or scoop up the material to avoid creating dust and place it in a labeled container for disposal.[9][11]

    • For a liquid spill, cover with an inert absorbent material (e.g., sand or diatomaceous earth), collect, and place in a suitable container for disposal.[4]

    • Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[12]

  • Final Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. This typically involves transfer to an approved hazardous waste disposal facility.

Emergency Procedures: First Aid

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[9][13] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air.[13] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[13] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[3]

This guide is intended to provide a robust framework for the safe handling of 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride. Adherence to these protocols is paramount for protecting yourself, your colleagues, and your research.

References

  • 4-Piperidinopiperidine - Antibodies. (n.d.).
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31).
  • PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2023, October 27).
  • PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22).
  • PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • 4-(chloromethyl)piperidine hydrochloride SDS, 1822-61-3 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 4-(4-Chlorophenoxy)piperidine hydrochloride - Apollo Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet - Version 5.0 - ChemDmart. (n.d.).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • Piperidine - SAFETY DATA SHEET. (2024, May 7).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.